2-Methylpyrazine is an organic compound with the molecular formula CHN and a CAS number of 109-08-0. It is a colorless to yellow liquid at room temperature, characterized by a specific gravity of 1.03, a boiling point of 135 °C, and a melting point of -29 °C. This compound is notable for its distinctive odor, often described as nutty or roasted, and it is commonly found in various food products such as coffee, peanuts, and red peppers. Additionally, it plays roles as a flavoring agent and a product of the Maillard reaction, which is crucial in food chemistry .
2-Methylpyrazine is classified as a flammable liquid and vapor. It is essential to handle it with caution under proper ventilation and following standard laboratory safety protocols.
Several methods exist for synthesizing 2-methylpyrazine:
2-Methylpyrazine finds applications across various fields:
Research on interaction studies involving 2-methylpyrazine primarily focuses on its role in flavor chemistry and potential interactions with other compounds during cooking processes. Its interactions with various food components can influence flavor development through reactions such as the Maillard reaction, which involves amino acids and reducing sugars.
2-Methylpyrazine belongs to a class of compounds known as methylpyrazines. Here are some similar compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
2-Acetylpyrazine | CHNO | Known for its sweet, caramel-like aroma; used in flavoring. |
5-Methylpyrazine | CHN | Exhibits different flavor notes; less common than 2-methylpyrazine. |
2-Cyanopyrazine | CHNO | Contains a cyano group; used in synthetic applications. |
N-(tert-Butyl)pyrazine carboxamide | CHNO | Exhibits different solubility properties; used in pharmaceuticals. |
Flammable;Irritant